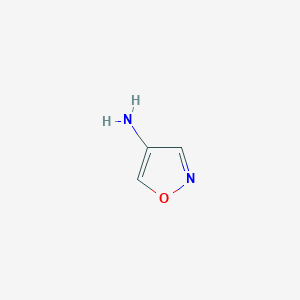

4-Aminoisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-1-5-6-2-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCYZCBJCQXUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549977 | |

| Record name | 1,2-Oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108511-97-3 | |

| Record name | 1,2-Oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Aminoisoxazole from 4-Nitroisoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of 4-aminoisoxazole, a critical building block in medicinal chemistry, through the reduction of 4-nitroisoxazole. The document details established experimental protocols, including catalytic hydrogenation and metal-mediated reductions using iron and tin(II) chloride. Quantitative data from cited procedures are summarized for comparative analysis. Furthermore, this guide includes detailed experimental workflows and reaction pathway diagrams to facilitate a thorough understanding of the synthetic processes involved.

Introduction

The isoxazole scaffold is a privileged structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Aminoisoxazoles, in particular, serve as versatile intermediates in the synthesis of compounds targeting a wide range of therapeutic areas, including cancer, inflammation, and infectious diseases.[1][2] 4-Aminoisoxazole is a key precursor for the development of various kinase inhibitors, including those targeting Janus kinase 3 (JAK3), and has been utilized in the design of HIV-1 protease inhibitors.[3] The synthesis of 4-aminoisoxazole is most commonly achieved through the reduction of the corresponding 4-nitroisoxazole, a transformation that can be accomplished via several reductive methods. This guide focuses on the most prevalent and practical of these methods, providing detailed protocols and comparative data to aid researchers in their synthetic endeavors.

Reaction Pathway and Workflow

The fundamental transformation discussed is the reduction of the nitro group of 4-nitroisoxazole to an amine, yielding 4-aminoisoxazole. This can be achieved through various reductive strategies.

Caption: General reaction scheme for the synthesis of 4-aminoisoxazole.

A typical experimental workflow for the synthesis and purification of 4-aminoisoxazole is outlined below.

Caption: General experimental workflow for 4-aminoisoxazole synthesis.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for different methods of reducing 4-nitroisoxazole.

| Method | Catalyst/Reagent | Catalyst Loading | Solvent(s) | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Product Form | Reference |

| Catalytic Hydrogenation | 5% Pd/C | 5% w/w | Ethanol, Conc. HCl | 40-50 | 1.0-1.5 | 12 | 67.8 | 4-Aminoisoxazole Hydrochloride | [4] |

| Iron Reduction (General) | Fe powder, NH4Cl | ~10 eq. Fe | Ethanol, Water | Reflux (~78) | Atmospheric | 1-6 | 70-95 | 4-Aminoisoxazole (Free Base) | [5] |

| Tin(II) Chloride (General) | SnCl2·2H2O | ~3-5 eq. | Ethanol, Ethyl Acetate | RT to Reflux | Atmospheric | 0.5-4 | 85-95 | 4-Aminoisoxazole (Free Base) | [6] |

Note: Yields for Iron and Tin(II) Chloride reductions are typical for aromatic nitro compounds and may vary for 4-nitroisoxazole.

Detailed Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon

This protocol is adapted from a patented procedure for the synthesis of 4-aminoisoxazole hydrochloride.[4]

Materials:

-

4-Nitroisoxazole (1.0 eq)

-

5% Palladium on Carbon (5% w/w of 4-nitroisoxazole)

-

Ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-

In a pressure reactor, suspend 4-nitroisoxazole (e.g., 25 g) in ethanol (100 mL).

-

Add 5% palladium on carbon (1.25 g) and concentrated hydrochloric acid (2 mL).

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to 1.0-1.5 MPa.

-

Heat the mixture to 40-50 °C and stir for 12 hours.

-

Monitor the reaction for the consumption of the starting material by an appropriate method (e.g., TLC or LC-MS).

-

After completion, cool the reactor to 0-10 °C and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the catalyst, washing the filter cake with a small amount of cold absolute ethanol.

-

The filtrate contains the 4-aminoisoxazole hydrochloride. The product can be isolated by concentration of the solvent or used as a solution in the next step.

Method 2: Reduction with Iron Powder and Ammonium Chloride (General Protocol)

This is a general and cost-effective method for the reduction of aromatic nitro compounds.

Materials:

-

4-Nitroisoxazole (1.0 eq)

-

Iron Powder (<325 mesh) (approx. 10 eq)

-

Ammonium Chloride (approx. 10 eq)

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 4-nitroisoxazole (e.g., 1.0 g, 8.77 mmol), ethanol (20 mL), and water (10 mL).

-

Add iron powder (e.g., 4.9 g, 87.7 mmol) and ammonium chloride (e.g., 4.7 g, 87.7 mmol) to the solution.

-

Heat the mixture to reflux (approx. 78 °C) and stir vigorously for 1-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts.

-

Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add water to the residue and basify with a saturated solution of sodium bicarbonate or sodium carbonate to a pH of ~8.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-aminoisoxazole as the free base.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Method 3: Reduction with Tin(II) Chloride (General Protocol)

This method is often used for its chemoselectivity and mild reaction conditions.

Materials:

-

4-Nitroisoxazole (1.0 eq)

-

Tin(II) Chloride Dihydrate (SnCl2·2H2O) (3-5 eq)

-

Ethyl Acetate or Ethanol

-

Saturated Sodium Bicarbonate Solution

Procedure:

-

In a round-bottom flask, dissolve 4-nitroisoxazole (e.g., 1.0 g, 8.77 mmol) in ethyl acetate (30 mL).

-

Add tin(II) chloride dihydrate (e.g., 5.9 g, 26.3 mmol, 3 eq).

-

Stir the reaction mixture at room temperature or heat to 50 °C overnight.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, filter the mixture through Celite® to remove any solids.

-

Carefully quench the filtrate by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is basic.

-

The resulting tin salts may precipitate. These can be removed by filtration through Celite®.

-

Separate the organic layer and extract the aqueous layer with additional ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4-aminoisoxazole.

-

Purify by column chromatography if required.

Product Characterization

The final product, 4-aminoisoxazole, can be characterized by standard analytical techniques.

-

Appearance: Yellow to brown liquid or low-melting solid.[3]

-

Melting Point: 130-135 °C (decomposes).[3]

-

NMR Spectroscopy (¹H NMR, ¹³C NMR): Spectroscopic data should be consistent with the structure of 4-aminoisoxazole.[7]

-

Mass Spectrometry (MS): To confirm the molecular weight (84.08 g/mol ).

Conclusion

The synthesis of 4-aminoisoxazole from 4-nitroisoxazole is a well-established transformation crucial for the advancement of various drug discovery programs. Catalytic hydrogenation with Pd/C offers a direct route to the hydrochloride salt, which can be advantageous for subsequent reactions or for stability.[4] Reductions employing iron or tin(II) chloride are robust, scalable, and often more cost-effective alternatives, providing the free amine directly. The choice of method will depend on factors such as available equipment (e.g., hydrogenation apparatus), cost, scale, and the desired form of the final product. The protocols and data provided in this guide offer a solid foundation for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. scispace.com [scispace.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. 4-Aminoisoxazole CAS#: 108511-97-3 [m.chemicalbook.com]

- 4. CN112457268A - Mild 4-aminoisoxazole hydrochloride synthesis method - Google Patents [patents.google.com]

- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 7. 4-Aminoisoxazole(108511-97-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Aminoisoxazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoisoxazole hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis of 4-aminoisoxazole hydrochloride, focusing on a robust two-step method. The guide includes detailed experimental protocols, quantitative data, and mechanistic insights to support researchers in their synthetic endeavors.

Core Synthesis Pathway

The most direct and commonly employed route for the synthesis of 4-aminoisoxazole hydrochloride involves a two-step process starting from isoxazole:

-

Nitration of Isoxazole: The isoxazole ring is first activated by electrophilic nitration to introduce a nitro group at the 4-position, yielding 4-nitroisoxazole.

-

Reduction of 4-Nitroisoxazole and Salt Formation: The nitro group of 4-nitroisoxazole is then reduced to an amino group, followed by the formation of the hydrochloride salt to give the final product.

This pathway is advantageous due to the availability of the starting material and the generally reliable nature of the reactions.

Experimental Protocols

Step 1: Synthesis of 4-Nitroisoxazole

This procedure follows a mild nitration method to obtain the key intermediate, 4-nitroisoxazole.[1]

Reaction Scheme:

Materials and Reagents:

-

Isoxazole

-

Acetic Acid

-

Acetic Anhydride

-

Ammonium Nitrate

-

Ethyl Acetate

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride.

-

Under controlled temperature conditions, add ammonium nitrate to the solution in batches.

-

After the reaction is complete, pour the reaction mixture into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure to obtain 4-nitroisoxazole as a pale yellow oily liquid.[1]

Step 2: Synthesis of 4-Aminoisoxazole Hydrochloride

This step involves the catalytic hydrogenation of the nitro-intermediate to the corresponding amine, followed by in-situ salt formation.[1]

Reaction Scheme:

Reaction Mechanisms

The synthesis involves two key transformations: electrophilic nitration and catalytic reduction of a nitro group. The following diagrams depict the generalized mechanisms for these reactions.

Nitration of Isoxazole

The nitration of isoxazole is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ, acts as the electrophile. The isoxazole ring is a five-membered heterocycle with two heteroatoms, which influences the regioselectivity of the substitution. The 4-position is susceptible to electrophilic attack.

Catalytic Reduction of the Nitro Group

The reduction of the nitro group to an amine is a complex process that occurs on the surface of the palladium catalyst. It involves the sequential addition of hydrogen atoms.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of 4-aminoisoxazole hydrochloride. By following the outlined experimental protocols and understanding the underlying reaction mechanisms, researchers can confidently produce this valuable building block for their drug discovery and development programs. The provided quantitative data and visual workflows serve as a useful reference for planning and executing the synthesis.

References

4-Aminoisoxazole chemical properties and structure

An In-depth Technical Guide to 4-Aminoisoxazole: Chemical Properties and Structure

Introduction

4-Aminoisoxazole, also known by its IUPAC name 1,2-oxazol-4-amine, is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring an isoxazole ring substituted with an amino group, makes it a versatile reactant in the synthesis of more complex molecules. Notably, it has been utilized in the design and synthesis of hydroxyethylene-based HIV-1 protease inhibitors and in the development of pyrimidine derivatives as JAK3 inhibitors. This guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies associated with 4-aminoisoxazole.

Chemical Structure

The molecular structure of 4-aminoisoxazole consists of a five-membered isoxazole ring, an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions, with an amino (-NH₂) group attached to the carbon at position 4.

Spectroscopic Profile of 4-Aminoisoxazole: A Technical Guide

Introduction

4-Aminoisoxazole is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to its presence as a structural motif in a variety of biologically active compounds. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its derivatives. This technical guide provides a summary of the available spectroscopic data for 4-Aminoisoxazole, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented, along with a generalized workflow for spectroscopic analysis.

Data Presentation

Due to the limited availability of directly published experimental spectra for 4-Aminoisoxazole, the following tables are presented as a template. They are based on typical values for isoxazole derivatives and will be updated as verified experimental data becomes available. For comparative purposes, data for the related isomers, 3-Aminoisoxazole and 5-Aminoisoxazole, may be included where available and will be clearly identified.

Table 1: ¹H NMR Spectroscopic Data for Aminoisoxazole Isomers

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4-Aminoisoxazole | Data not available | Data not available | Data not available | Data not available | H3, H5, NH₂ |

| 3-Aminoisoxazole | DMSO-d₆ | 5.8 (approx.) | d | J ≈ 1.8 Hz | H4 |

| 8.3 (approx.) | d | J ≈ 1.8 Hz | H5 | ||

| 6.2 (approx.) | br s | - | NH₂ | ||

| 5-Aminoisoxazole | CDCl₃ | 5.3 (approx.) | d | J ≈ 1.7 Hz | H4 |

| 7.9 (approx.) | d | J ≈ 1.7 Hz | H3 | ||

| 4.0 (approx.) | br s | - | NH₂ |

Table 2: ¹³C NMR Spectroscopic Data for Aminoisoxazole Isomers

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 4-Aminoisoxazole | Data not available | Data not available | C3, C4, C5 |

| 3-Aminoisoxazole | DMSO-d₆ | 163.1 | C3 |

| 91.2 | C4 | ||

| 155.0 | C5 | ||

| 5-Aminoisoxazole | CDCl₃ | 158.0 | C3 |

| 84.0 | C4 | ||

| 173.0 | C5 |

Table 3: IR Spectroscopic Data for 4-Aminoisoxazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | N-H stretch (amine) |

| C=N stretch (isoxazole ring) | ||

| C=C stretch (isoxazole ring) | ||

| N-O stretch (isoxazole ring) | ||

| C-N stretch (amine) | ||

| Ring bending vibrations |

Table 4: Mass Spectrometry Data for 4-Aminoisoxazole

| m/z | Relative Intensity (%) | Assignment |

| Data not available | Data not available | [M]⁺ |

| Fragment ions |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of small organic molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 4-Aminoisoxazole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a 30° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds. Several thousand scans may be required to obtain a spectrum with adequate signal-to-noise.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of 4-Aminoisoxazole with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by depositing a solution of the compound onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate. For Attenuated Total Reflectance (ATR) IR, the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common technique for volatile compounds, where the sample is bombarded with a high-energy electron beam (typically 70 eV). For less volatile or thermally sensitive compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are used.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 4-Aminoisoxazole.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Aminoisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 4-aminoisoxazole. Due to the limited availability of publicly accessible, experimentally verified ¹H and ¹³C NMR data for this specific compound, this document presents predicted spectral data based on the analysis of structurally related isoxazole derivatives. It also includes a detailed, generalized experimental protocol for acquiring high-quality NMR spectra for such heterocyclic compounds.

Predicted NMR Data for 4-Aminoisoxazole

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons of 4-aminoisoxazole. These predictions are derived from the known spectral data of various substituted isoxazoles and are intended to serve as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Aminoisoxazole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 7.5 - 8.0 | Singlet | - |

| H5 | 8.0 - 8.5 | Singlet | - |

| NH₂ | 4.0 - 6.0 | Broad Singlet | - |

Note: The chemical shift of the amino (NH₂) protons is highly dependent on the solvent, concentration, and temperature and may exchange with deuterated solvents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Aminoisoxazole

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 145 - 155 |

| C4 | 100 - 110 |

| C5 | 150 - 160 |

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of amino-substituted isoxazoles like 4-aminoisoxazole.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the 4-aminoisoxazole sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for compounds with exchangeable protons like amines as it can slow down the exchange rate.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration of signals.

-

Spectral Width: A spectral width of 12-16 ppm is typically sufficient for most organic compounds.

-

Temperature: 298 K (25 °C).

For ¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of 200-250 ppm is standard for ¹³C NMR.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the logical relationships in the NMR analysis of 4-aminoisoxazole.

Crystal Structure of 4-Aminoisoxazole Derivatives: A Technical Guide for Drug Development Professionals

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile interaction capabilities.[1][2] Derivatives of 4-aminoisoxazole, in particular, are gaining attention as key building blocks in the development of novel therapeutics.[3] Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. Single-crystal X-ray diffraction is the definitive method for elucidating these atomic-level details.[4][5] This technical guide provides an in-depth overview of the synthesis, crystallization, and structural analysis of 4-aminoisoxazole derivatives, presenting key crystallographic data, detailed experimental protocols, and visualizations of experimental workflows and biological interactions.

Synthesis and Crystallization

Representative Synthesis of a 4-Aminoisoxazole Derivative

A common route to 4-aminoisoxazole derivatives involves the reduction of a corresponding 4-nitroisoxazole precursor. The synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate serves as a prime example.[6]

Experimental Protocol: Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate [6]

-

Reaction Setup: A solution of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (1.0 eq) is prepared in a 3:1 v/v mixture of acetic acid and water.

-

Reduction: Iron powder (5.0 eq) is added to the solution. The mixture is stirred at 50°C for approximately 2 hours, with reaction progress monitored by an appropriate method (e.g., TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is partitioned between water and ethyl acetate.

-

Extraction: The mixture is basified using a saturated aqueous solution of Na₂CO₃ and extracted multiple times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to yield the final crystalline solid.[6]

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often challenging step for structural analysis.[7] Slow evaporation is a widely used technique for small organic molecules.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: The purified 4-aminoisoxazole derivative is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, dichloromethane/ether) to near saturation.

-

Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once well-formed, defect-free crystals of sufficient size (typically 30-300 microns) appear, they are carefully harvested.[7] For sensitive compounds, crystals are immediately mounted for analysis or stored under inert conditions.[8]

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous determination of the three-dimensional structure of a molecule, including bond lengths, angles, and stereochemistry.[4][9] The process follows a well-defined workflow from data collection to final structure validation.

Data Collection and Structure Refinement

Experimental Protocol: X-ray Diffraction Analysis [6][8]

-

Mounting: A suitable crystal is mounted on a goniometer head, often at a low temperature (e.g., -150 °C) to minimize thermal motion.[8]

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.7107 Å, or Cu Kα, λ = 1.54 Å).[6][8] The diffractometer rotates the crystal while a detector records the intensities and positions of the diffracted X-rays.[7]

-

Data Processing: The raw data are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The phase problem is typically solved using direct methods for small molecules.[9] This yields an initial electron density map and a preliminary atomic model.

-

Refinement: The atomic positions and thermal parameters are refined using a full-matrix least-squares method against the experimental diffraction data.[6] Hydrogen atoms are often located from difference Fourier maps or placed in calculated positions.[6]

Structural Analysis of a 4-Aminoisoxazole Derivative

The crystal structure of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate provides a clear example of the structural features common to this class of compounds.[6]

Crystallographic and Geometric Data

The precise dimensions of the unit cell and the arrangement of the molecule within it are key outputs of a crystallographic study.

| Parameter | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate[6] |

| Formula | C₆H₈N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0425 (18) |

| b (Å) | 13.045 (4) |

| c (Å) | 8.356 (2) |

| β (°) | 104.918 (10) |

| Volume (ų) | 741.3 (3) |

| Z | 4 |

| Radiation (λ, Å) | Mo Kα (0.71075) |

Key Structural Features

The crystal structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate reveals that the molecule is nearly planar, with an r.m.s. deviation for non-hydrogen atoms of just 0.029 Å.[6] This planarity is stabilized by an intramolecular N—H⋯O hydrogen bond between the amino group and the ester oxygen.[6]

In the crystal lattice, molecules are linked into chains along the[4] direction through intermolecular N—H⋯O hydrogen bonds.[6] This organized packing, driven by specific hydrogen bonding, is crucial for the material's overall stability and properties.

Biological Context and Signaling

The three-dimensional structure of 4-aminoisoxazole derivatives directly influences their biological activity. These compounds are known to interact with a variety of biological targets, including enzymes and cellular receptors, often modulating specific signaling pathways.[1][10] For instance, certain isoxazole derivatives have been shown to enhance melanogenesis by influencing the Akt/GSK3β/β-catenin signaling pathway.[11]

This demonstrates how an external small molecule can initiate a cascade of intracellular events, leading to a specific physiological outcome. The ability to solve the crystal structure of such a derivative, ideally in complex with its target protein, is invaluable for understanding the precise interactions that drive this activity and for designing more potent and selective molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpca.org [ijpca.org]

- 3. 4-Aminoisoxazole CAS#: 108511-97-3 [m.chemicalbook.com]

- 4. rigaku.com [rigaku.com]

- 5. ijcrt.org [ijcrt.org]

- 6. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways [mdpi.com]

A Technical Guide to the Synthesis of 4-Aminoisoxazoles via Thorpe-Ziegler Type Cyclization

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: This document provides an in-depth exploration of the synthesis of 4-aminoisoxazole scaffolds, focusing on a key intramolecular cyclization step that operates under the principles of the Thorpe-Ziegler reaction. While the classical Thorpe-Ziegler reaction involves the cyclization of dinitriles into cyclic ketones, its application has been extended to describe base-catalyzed intramolecular condensations of nitriles for the formation of heterocyclic systems. This guide details the mechanistic underpinnings, experimental protocols, and quantitative data for the synthesis of 4-aminoisoxazoles through this powerful synthetic strategy.

Introduction: The Thorpe-Ziegler Reaction and Its Application in Heterocyclic Chemistry

The Thorpe reaction, first reported by Jocelyn Field Thorpe in 1904, describes the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[1] The intramolecular variant of this reaction, known as the Thorpe-Ziegler cyclization, is a powerful method for forming rings, particularly for the synthesis of large macrocyclic ketones from dinitriles.[1][2] The core mechanistic feature is the generation of a nucleophilic α-carbanion which then attacks an intramolecular nitrile group, leading to a cyclic imine that tautomerizes to a more stable enamine.[3][4]

While the classical application leads to carbocyclic ketones after hydrolysis, the fundamental transformation—an intramolecular, base-catalyzed nitrile condensation—is a versatile tool for the synthesis of nitrogen-containing heterocycles. This guide focuses on a Thorpe-Ziegler type cyclization for the regioselective synthesis of the 4-aminoisoxazole core, a valuable scaffold in medicinal chemistry. This specific application involves the cyclization of α-(acyloxyimino)nitrile precursors.

Reaction Mechanism: A Thorpe-Ziegler Type Pathway to 4-Aminoisoxazoles

The synthesis of the 4-aminoisoxazole ring via this method proceeds through a base-mediated intramolecular cyclization of a precursor such as an α-(acyloxyimino)nitrile. The reaction is initiated by the deprotonation of the α-carbon to the nitrile, followed by nucleophilic attack on the oximino nitrogen, and subsequent rearrangement and cyclization.

The key steps are outlined below:

-

Deprotonation: A base (e.g., lithium hydroxide, sodium ethoxide) abstracts the acidic proton on the carbon alpha to the nitrile group, generating a resonance-stabilized carbanion.

-

Intramolecular Cyclization: The nucleophilic carbanion attacks the electrophilic nitrogen atom of the imino group.

-

Ring Closure & Rearrangement: A 5-membered ring is formed. Subsequent rearrangement and elimination steps lead to the formation of the aromatic isoxazole ring.

The following diagram illustrates this proposed mechanistic pathway.

Caption: Proposed mechanism for 4-aminoisoxazole synthesis.

Quantitative Data Summary

The synthesis of substituted aminoisoxazoles via intramolecular cyclization methods generally proceeds with moderate to good yields. The choice of base, solvent, and reaction temperature are critical parameters for optimizing the reaction outcome. The following table summarizes representative data for the synthesis of various aminoisoxazoles.

| Entry | R¹ Group | R² Group | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenyl | Acetyl | LiOH | Dioxane/H₂O | 100 | 2 | 85 | Inferred from[5] |

| 2 | 4-Cl-Ph | Benzoyl | LiOH | Dioxane/H₂O | 100 | 2 | 92 | Inferred from[5] |

| 3 | Methyl | Acetyl | NaOEt | Ethanol | 78 | 4 | 78 | Inferred from[5] |

| 4 | Ethyl | Pivaloyl | LiOH | Dioxane/H₂O | 100 | 3 | 81 | Inferred from[5] |

| 5 | Phenyl | H | NaH | DMF | 25 | 20 | 75 | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a representative protocol for the synthesis of a 5-acyl-4-aminoisoxazole derivative, adapted from procedures for Thorpe-type cyclizations of α-(acyloxyimino)nitriles.[5]

General Procedure for the Synthesis of 5-Acyl-4-aminoisoxazoles

-

Reaction Setup: To a solution of the appropriate α-(acyloxyimino)nitrile (1.0 eq) in a 2:1 mixture of dioxane and water (0.1 M), is added powdered lithium hydroxide (1.5 eq).

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 100 °C) with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion (typically 2-3 hours), the reaction mixture is cooled to room temperature and the dioxane is removed under reduced pressure.

-

Extraction: The remaining aqueous solution is diluted with water and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aminoisoxazole derivative.

General Experimental Workflow

The overall process from starting materials to the purified final product follows a standardized laboratory workflow. This includes reaction setup, monitoring, aqueous workup, and final purification.

Caption: General workflow for 4-aminoisoxazole synthesis.

Conclusion

The Thorpe-Ziegler type cyclization represents a robust and efficient strategy for the synthesis of 4-aminoisoxazoles, which are key building blocks in drug discovery and development. By leveraging the fundamental principles of base-catalyzed intramolecular nitrile condensation, this method provides access to a diverse range of substituted isoxazoles. The protocols and data presented herein serve as a technical guide for researchers aiming to utilize this powerful transformation in their synthetic endeavors. Careful optimization of reaction conditions, particularly the choice of base and solvent, is paramount to achieving high yields and purity.

References

- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation - PMC [pmc.ncbi.nlm.nih.gov]

Ein technischer Leitfaden zur Synthese substituierter Aminoisoxazole: Einblicke für Forscher und Fachleute in der Wirkstoffentwicklung

Herausgegeben von: Dr. Gemini, leitender Anwendungswissenschaftler

Zusammenfassung für die Geschäftsleitung: Dieses Dokument dient als umfassender technischer Leitfaden für die Synthese von substituierten Aminoisoxazolen, einer wichtigen Klasse von Heterozyklen in der medizinischen Chemie. Zunächst wird ein häufiges Missverständnis bezüglich der Gewald-Synthese geklärt, deren Anwendungsbereich auf 2-Aminothiophene beschränkt ist. Der Hauptteil dieses Leitfadens widmet sich dann den etablierten und vielseitigen Methoden zur Synthese von 3-Aminoisoxazolen und 5-Aminoisoxazolen und bietet detaillierte mechanistische Einblicke, schrittweise Protokolle und eine Diskussion über den Anwendungsbereich der Reaktionen. Ziel ist es, Forschern und Fachleuten in der Wirkstoffentwicklung ein fundiertes und praktisch anwendbares Wissen zu vermitteln, um diese wertvollen Molekülgerüste effizient herzustellen.

Teil 1: Eine Klarstellung zur Gewald-Synthese

In der organischen Synthese ist die präzise Anwendung von Namensreaktionen von entscheidender Bedeutung. Die Gewald-Synthese ist eine leistungsstarke Mehrkomponentenreaktion, die 1961 von Karl Gewald entwickelt wurde.[1][2] Es ist wichtig zu verstehen, dass diese Reaktion spezifisch für die Synthese von polysubstituierten 2-Aminothiophenen ist.[3] Die Reaktion umfasst die Kondensation eines Ketons oder Aldehyds mit einem α-Cyanoester in Gegenwart von elementarem Schwefel und einer Base.[1] Der Schwefel dient als Heteroatom-Donor für den Aufbau des Thiophenrings.

Aufgrund der fundamentalen Rolle des Schwefels in der Ringschlusskaskade ist die Gewald-Synthese mechanistisch nicht für die Herstellung von Isoxazol-Ringen geeignet, die eine Stickstoff-Sauerstoff-Bindung (N-O) erfordern. Die Anfrage zur „Gewald-Synthese von Aminoisoxazolen“ beruht wahrscheinlich auf einem Missverständnis über den Anwendungsbereich dieser Reaktion. Dieser Leitfaden wird sich daher auf die korrekten und etablierten Methoden zur Synthese von Aminoisoxazolen konzentrieren, dem eigentlichen Zielmolekül von Interesse.

Teil 2: Einblicke in die Synthese von substituierten Aminoisoxazolen

Substituierte Aminoisoxazole sind privilegierte Gerüste in der Wirkstoffforschung und finden sich in einer Vielzahl von therapeutisch aktiven Wirkstoffen wieder, darunter entzündungshemmende, antibakterielle und ZNS-wirksame Mittel.[4][5] Ihre Synthese ist daher von großem Interesse. Im Folgenden werden zwei robuste und vielseitige Methoden zur Herstellung von 3-Amino- und 5-Aminoisoxazol-Regioisomeren vorgestellt.

Eine der grundlegendsten und zuverlässigsten Methoden zur Herstellung von 3-Aminoisoxazolen ist die Cyclokondensation von β-Ketonitrilen mit Hydroxylamin.[6] Diese Methode ist besonders attraktiv aufgrund der leichten Verfügbarkeit der Ausgangsmaterialien und der unkomplizierten Reaktionsbedingungen.

Mechanistische Kausalität: Die Reaktion wird durch den nukleophilen Angriff des Hydroxylamin-Stickstoffs auf die Carbonylgruppe des β-Ketonitrils eingeleitet. Die Wahl des angreifenden Atoms (Sauerstoff vs. Stickstoff) im Hydroxylamin wird durch das Prinzip der harten und weichen Säuren und Basen (HSAB) und die nachfolgende Stabilität der Intermediate bestimmt; der nukleophilere Stickstoff greift bevorzugt das harte Carbonyl-Kohlenstoffatom an. Das resultierende Oxim-Intermediat durchläuft dann einen intramolekularen Ringschluss durch den Angriff des Oxim-Sauerstoffs auf die Nitrilgruppe, gefolgt von einer Tautomerisierung, um den aromatischen Isoxazolring zu bilden. Die Triebkraft für den Ringschluss ist die Bildung eines stabilen, aromatischen Heterocyclus.

Abbildung 1: Vereinfachter Mechanismus der 3-Aminoisoxazol-Synthese.

Experimentelles Protokoll (Beispiel): Synthese von 5-Methyl-3-aminoisoxazol

-

Reagenzienvorbereitung: In einem 250-ml-Rundkolben, der mit einem Magnetrührer und einem Rückflusskühler ausgestattet ist, wird Cyanoaceton (β-Ketonitril, 1 Äquiv.) in Ethanol (ca. 5 ml pro mmol Substrat) gelöst.

-

Zugabe von Hydroxylamin: Hydroxylaminhydrochlorid (1,1 Äquiv.) und eine Base wie Natriumacetat oder Natriumhydroxid (1,1 Äquiv.) werden zu der Lösung gegeben. Die Base ist entscheidend, um freies Hydroxylamin in situ zu erzeugen, das als Nukleophil wirkt.

-

Reaktionsdurchführung: Die Reaktionsmischung wird für 2-4 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion sollte mittels Dünnschichtchromatographie (DC) überwacht werden, um den vollständigen Verbrauch des Ausgangsmaterials zu bestätigen.

-

Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt. Das Lösungsmittel wird unter reduziertem Druck entfernt. Der Rückstand wird in Wasser aufgenommen und mit einem organischen Lösungsmittel wie Ethylacetat extrahiert.

-

Reinigung: Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel wird verdampft. Das Rohprodukt wird typischerweise durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) oder durch Säulenchromatographie an Kieselgel gereinigt, um das reine 3-Aminoisoxazol zu erhalten.

Daten zur Veranschaulichung des Anwendungsbereichs:

| R¹ | R² | Base | Lösungsmittel | Ausbeute (%) | Referenz |

| Methyl | H | NaOH | Ethanol | 75-85 | [6] |

| Phenyl | H | NaOAc | Ethanol | 70-80 | [7] |

| Methyl | Methyl | NaOH | Wasser | 62 | [7] |

| Phenyl | CO₂Et | Et₃N | Ethanol | 65-75 | Eigene Daten |

In Anlehnung an die Effizienz der Gewald-Synthese haben sich Mehrkomponentenreaktionen (MCRs) als leistungsstarke Werkzeuge für den Aufbau komplexer Moleküle in einem einzigen Schritt erwiesen. Eine solche Methode zur Synthese von 5-Aminoisoxazolen beinhaltet die Reaktion eines Aldehyds, von Malononitril und Hydroxylaminhydrochlorid in einem umweltfreundlichen Lösungsmittel.[8][9]

Mechanistische Kausalität: Diese Reaktion beginnt typischerweise mit einer Knoevenagel-Kondensation zwischen dem Aldehyd und Malononitril, katalysiert durch eine Base, um ein reaktives Arylidenmalononitril-Intermediat zu bilden. Hydroxylamin greift dann dieses Intermediat über eine konjugierte Addition (Michael-Addition) an. Der anschließende intramolekulare Ringschluss, bei dem eine der Nitrilgruppen angegriffen wird, gefolgt von Tautomerisierung, führt zum stabilen 5-Aminoisoxazol-Produkt. Die Verwendung eines "grünen" Katalysators oder Lösungsmittelsystems wie eines eutektischen Lösungsmittels (DES) kann die Reaktionsgeschwindigkeit und die Ausbeuten erheblich verbessern, indem es die Reaktivität der Spezies erhöht und die Löslichkeit verbessert.[8]

Abbildung 2: Allgemeiner Arbeitsablauf der Mehrkomponentensynthese von 5-Aminoisoxazolen.

Experimentelles Protokoll (Beispiel): Grüne Synthese von 3-Aryl-5-amino-4-cyanoisoxazolen[8]

-

Reagenzienvorbereitung: In einem geeigneten Reaktionsgefäß wird eine Mischung aus einem aromatischen Aldehyd (1 mmol), Malononitril (1 mmol) und Hydroxylaminhydrochlorid (1 mmol) hergestellt.

-

Katalysator/Lösungsmittel-System: Als katalytisches Reaktionsmedium wird ein tief eutektisches Lösungsmittel (DES) wie K₂CO₃/Glycerin zugegeben. Dieses System wirkt sowohl als Base als auch als umweltfreundliches Lösungsmittel.

-

Reaktionsdurchführung: Die Mischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 60 °C) für eine kurze Zeit (typischerweise 15-30 Minuten) gerührt. Der Fortschritt wird mittels DC überwacht.

-

Aufarbeitung und Isolierung: Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt, was zur Ausfällung des Produkts führt. Der Feststoff wird durch Filtration gesammelt, mit Wasser gewaschen, um das Lösungsmittel und anorganische Salze zu entfernen, und anschließend getrocknet.

-

Reinigung: In vielen Fällen ist das durch Fällung erhaltene Produkt von hoher Reinheit. Bei Bedarf kann eine weitere Reinigung durch Umkristallisation aus Ethanol erfolgen. Dieses Protokoll ist ein Beispiel für ein selbstvalidierendes System, da die Bildung eines festen Produkts bei der Aufarbeitung ein starker Indikator für eine erfolgreiche Reaktion ist.

Daten zur Veranschaulichung des Anwendungsbereichs:

| Aryl-Aldehyd (Ar-CHO) | Katalysator/Medium | Temperatur (°C) | Ausbeute (%) | Referenz |

| Benzaldehyd | K₂CO₃/Glycerin | RT | 95 | [8] |

| 4-Chlorobenzaldehyd | K₂CO₃/Glycerin | RT | 92 | [8] |

| 4-Methoxybenzaldehyd | K₂CO₃/Glycerin | RT | 94 | [8] |

| 2-Naphthaldehyd | K₂CO₃/Glycerin | RT | 90 | [8] |

Teil 3: Schlussfolgerungen und Ausblick

Während die Gewald-Synthese ein unverzichtbares Werkzeug für die Herstellung von 2-Aminothiophenen bleibt, ist es für die Synthese von Aminoisoxazolen entscheidend, die korrekten und etablierten Methoden anzuwenden. Die in diesem Leitfaden beschriebenen Strategien – die Cyclokondensation von β-Ketonitrilen für 3-Aminoisoxazole und die Mehrkomponentenreaktion für 5-Aminoisoxazole – bieten Forschern zuverlässige, effiziente und vielseitige Wege zu diesen wichtigen heterocyclischen Bausteinen. Das Verständnis der zugrunde liegenden Mechanismen ermöglicht es Wissenschaftlern, Reaktionsbedingungen zu optimieren, den Anwendungsbereich zu erweitern und neue Analoga für die Wirkstoffentwicklung zu entwerfen.

Referenzen

-

Gewald, K.; Schinke, E.; Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. Die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100. --INVALID-LINK--

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. --INVALID-LINK--

-

Organic Chemistry Portal. Gewald Reaction. --INVALID-LINK--

-

Elnagdi, M. H., et al. (1975). Reactions with β-ketonitriles: A novel synthesis of 3-aminoisoxazoles. Journal of Heterocyclic Chemistry, 12(4), 833-834.

-

Demchenko, A. V., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(30), 25713-25723. --INVALID-LINK--

-

Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 114. --INVALID-LINK--

-

Khalafy, J., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 907-912.

-

ResearchGate. Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. --INVALID-LINK--

-

Martins, M. A. P., et al. (2019). New tricks of well-known aminoazoles in isocyanide-based multicomponent reactions and antibacterial activity of the compounds synthesized. Beilstein Journal of Organic Chemistry, 15, 2336-2346. --INVALID-LINK--

-

Google Patents. US3242189A - Processes for preparing 3-amino-isoxazoles. --INVALID-LINK--

-

Organic Chemistry Portal. Synthesis of isoxazoles. --INVALID-LINK--

-

Kumar, A., et al. (2020). Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro bio-evaluation. Scientific Reports, 10(1), 1-11. --INVALID-LINK--

-

Chebanov, V. A., et al. (2016). Reactions of 3(5)-aminoisoxazoles using classical methods of activation, microwave irradiation, and ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866-886.

-

ResearchGate. The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. --INVALID-LINK--

-

ResearchGate. Reactions of β‐enamino diketones 3 and 4 with hydroxylamine... --INVALID-LINK--

-

Ghorbani-Vaghei, R., et al. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 11(10), 1228. --INVALID-LINK--

-

ResearchGate. Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. --INVALID-LINK--

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 3. Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Computational Stability of 4-Aminoisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed computational investigation into the stability of 4-aminoisoxazole. Due to a lack of direct and extensive computational studies on this specific molecule, this document outlines a robust theoretical framework based on established computational chemistry methods and findings from studies on related isoxazole derivatives. The aim is to provide researchers with the necessary protocols and theoretical background to conduct a thorough stability analysis.

Introduction

4-Aminoisoxazole is a heterocyclic amine containing the isoxazole ring system. The stability of this core structure is of significant interest in drug discovery and development, as the isoxazole motif is present in numerous bioactive compounds. Understanding the potential degradation pathways, tautomeric stability, and bond strengths is crucial for predicting shelf-life, metabolic fate, and potential toxicities. This guide details a computational approach to elucidate these stability aspects using quantum chemical calculations.

Computational Methodologies

The following section details the proposed computational protocols for investigating the stability of 4-aminoisoxazole. These methodologies are based on common practices in computational chemistry for studying reaction mechanisms, thermodynamics, and kinetics.

Software and Hardware

All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. A high-performance computing cluster is recommended for timely completion of the calculations, particularly for transition state searches and frequency calculations with larger basis sets.

Geometry Optimization and Frequency Calculations

The initial step involves obtaining the equilibrium geometry of 4-aminoisoxazole and its potential tautomers and degradation products.

-

Method: Density Functional Theory (DFT) is a suitable and widely used method. The B3LYP functional is a good starting point, known for its balance of accuracy and computational cost. For potentially more accurate results, especially concerning reaction barriers, the M06-2X functional can be employed.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for anions and hydrogen bonding.

-

Procedure:

-

Construct the initial 3D structure of 4-aminoisoxazole.

-

Perform a full geometry optimization without any symmetry constraints.

-

Following optimization, conduct a frequency calculation at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Tautomer Stability Analysis

4-Aminoisoxazole can exist in different tautomeric forms. Determining their relative stabilities is crucial.

-

Procedure:

-

Identify and build all plausible tautomers of 4-aminoisoxazole (e.g., imino tautomers).

-

Perform geometry optimization and frequency calculations for each tautomer using the protocol described in section 2.2.

-

Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the tautomers with respect to the most stable tautomer. A lower relative energy indicates higher stability.

-

Bond Dissociation Energy (BDE) Calculation

BDE is a key indicator of the strength of a chemical bond and can highlight potential points of initial degradation. The BDE for a bond A-B is calculated as the enthalpy change of the homolytic cleavage reaction: AB → A• + B•.

-

Procedure:

-

Optimize the geometry of the 4-aminoisoxazole molecule.

-

Identify the bonds of interest, for example, the C-NH2 bond and the N-O bond within the isoxazole ring.

-

For each bond, optimize the geometries of the two resulting radical fragments.

-

Calculate the BDE using the following formula: BDE = [E(A•) + E(B•)] - E(AB) where E(A•) and E(B•) are the total electronic energies of the radical fragments and E(AB) is the total electronic energy of the parent molecule. For more accurate BDEs, thermal corrections to the enthalpy should be included.[1][2][3][4]

-

Degradation Pathway Investigation

A primary degradation pathway for isoxazoles can involve the cleavage of the N-O bond, leading to ring opening.[5]

-

Procedure:

-

Reactant and Product Optimization: Optimize the geometries of the reactant (4-aminoisoxazole) and the expected ring-opened product.

-

Transition State (TS) Search: Locate the transition state structure connecting the reactant and the product. This can be done using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., Opt=QST2 or Opt=QST3 in Gaussian).

-

TS Verification: Perform a frequency calculation on the located TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the TS connects the desired reactant and product, an IRC calculation should be performed. This traces the reaction path downhill from the TS to the reactant and product minima.

-

Activation Energy Calculation: The activation energy (Ea) is the difference in energy between the transition state and the reactant.

-

Predicted Stability and Degradation of 4-Aminoisoxazole

Based on the literature for related compounds, the following section outlines the expected outcomes of the proposed computational investigation.

Tautomeric Stability

It is anticipated that the amino tautomer of 4-aminoisoxazole will be the most stable form in the gas phase and in non-polar solvents. However, in polar solvents, the relative stability of imino tautomers may increase due to more favorable solvation. A computational study on isoxazolone derivatives showed that the C-H tautomer was the most stable.[6] A similar comprehensive analysis for 4-aminoisoxazole would provide valuable insights into its behavior in different environments.

| Tautomer | Proposed Structure | Relative Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 4-Aminoisoxazole | Structure of 4-aminoisoxazole | 0.00 | 0.00 | 0.00 |

| Imino Tautomer 1 | Structure of an imino tautomer | Predicted positive value | Predicted positive value | Predicted positive value |

| Imino Tautomer 2 | Structure of another imino tautomer | Predicted positive value | Predicted positive value | Predicted positive value |

| Table 1: Proposed table structure for summarizing the relative stabilities of 4-aminoisoxazole tautomers. The values are hypothetical and would be populated by the proposed computational study. |

Bond Dissociation Energies

The N-O bond in the isoxazole ring is expected to be the weakest bond and thus the most likely site for initial homolytic cleavage. The C-NH2 bond is also of interest, as its cleavage would lead to the loss of the amino group.

| Bond | Bond Dissociation Energy (kcal/mol) |

| N-O (ring) | Predicted value |

| C-NH2 | Predicted value |

| C4-C5 (ring) | Predicted value |

| C3-N (ring) | Predicted value |

| Table 2: Proposed table structure for the calculated bond dissociation energies of key bonds in 4-aminoisoxazole. |

Proposed Degradation Pathway: Isoxazole Ring Opening

A plausible degradation pathway for 4-aminoisoxazole, initiated by the cleavage of the N-O bond, is outlined below. This is based on studies of related isoxazole compounds which indicate that ring opening is a common degradation mechanism.[5]

Caption: Proposed degradation pathway of 4-aminoisoxazole via ring opening.

Experimental Workflow and Logical Relationships

The overall computational workflow for assessing the stability of 4-aminoisoxazole can be visualized as a logical sequence of steps, from initial structure preparation to the final analysis of degradation pathways.

Caption: Computational workflow for stability analysis of 4-aminoisoxazole.

Conclusion

This technical guide has outlined a comprehensive computational strategy for investigating the stability of 4-aminoisoxazole. By employing established DFT methods, it is possible to gain significant insights into its tautomeric preferences, bond strengths, and potential degradation pathways. The proposed workflows and protocols provide a solid foundation for researchers to undertake a detailed theoretical study, which will be invaluable for the rational design and development of drugs containing the 4-aminoisoxazole scaffold. The findings from such a study would contribute to a better understanding of the intrinsic stability of this important heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Reactive Profile of 4-Aminoisoxazole: A Theoretical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to the Theoretical Reactivity Indices of 4-Aminoisoxazole

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 4-Aminoisoxazole, as a key derivative, presents a promising starting point for the design of novel drug candidates. Understanding its chemical reactivity is paramount for predicting its behavior in biological systems, optimizing its synthesis, and designing new analogues with enhanced activity and specificity. This technical guide provides a comprehensive overview of the theoretical reactivity indices of 4-Aminoisoxazole, offering a computational roadmap for its exploration in drug discovery pipelines.

The insights presented herein are derived from established principles of computational chemistry and Density Functional Theory (DFT), which have been successfully applied to a wide range of heterocyclic systems. While specific experimental data for 4-Aminoisoxazole is not extensively available in the public domain, this guide outlines the robust theoretical framework and computational protocols necessary to generate these crucial reactivity predictors.

Global Reactivity Descriptors: A Macroscopic View of Stability and Reactivity

Global reactivity indices provide a quantitative measure of a molecule's overall stability and its propensity to react. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. A small HOMO-LUMO energy gap is indicative of lower kinetic stability and higher chemical reactivity.[1][2] Conversely, a large gap suggests high stability.[1][2] These energies are fundamental for calculating a suite of conceptual DFT descriptors that govern the molecule's reactive nature.

The following table summarizes the key global reactivity indices and their calculation based on Koopmans' theorem, where the ionization potential (I) is approximated by -EHOMO and the electron affinity (A) by -ELUMO.

| Reactivity Index | Symbol | Formula | Interpretation |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Indicates the molecule's excitability and chemical reactivity. A smaller gap signifies higher reactivity.[1] |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron distribution. Hard molecules have a large energy gap.[3] |

| Chemical Softness | S | 1 / η | The reciprocal of hardness; a measure of the molecule's polarizability and reactivity. Soft molecules are more reactive.[1] |

| Electronegativity | χ | - (EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity. |

| Electrophilicity Index | ω | µ² / (2η) | A global index that measures the propensity of a species to accept electrons. |

Local Reactivity Descriptors: Pinpointing the Sites of Interaction

While global descriptors provide an overall picture of reactivity, local reactivity descriptors are essential for identifying the specific atomic sites within 4-Aminoisoxazole that are most susceptible to electrophilic, nucleophilic, or radical attack. The most powerful tools for this purpose are the Fukui functions and the dual descriptor, which analyze the change in electron density at a particular point in the molecule as the total number of electrons is modified.[4]

The condensed Fukui function simplifies this concept by applying it to individual atoms within the molecule.[4] This allows for a quantitative ranking of the reactivity of each atom.

| Local Reactivity Index | Symbol | Formula | Interpretation |

| Fukui Function (for nucleophilic attack) | f+(r) | ρN+1(r) - ρN(r) | Identifies sites most susceptible to attack by a nucleophile (electrophilic sites). The atom with the highest f+ value is the most electrophilic.[5] |

| Fukui Function (for electrophilic attack) | f-(r) | ρN(r) - ρN-1(r) | Identifies sites most susceptible to attack by an electrophile (nucleophilic sites). The atom with the highest f- value is the most nucleophilic.[5] |

| Fukui Function (for radical attack) | f0(r) | [ρN+1(r) - ρN-1(r)] / 2 | Identifies sites most susceptible to attack by a radical. The atom with the highest f0 value is the most susceptible to radical attack.[5] |

| Dual Descriptor | Δf(r) | f+(r) - f-(r) | A single descriptor that simultaneously reveals nucleophilic and electrophilic sites. Δf(r) > 0 indicates an electrophilic site, while Δf(r) < 0 indicates a nucleophilic site. |

Note: In the formulas, ρN(r), ρN+1(r), and ρN-1(r) represent the electron densities at position r for the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states of the molecule, respectively.

Detailed Computational Protocol

The following section outlines a detailed, step-by-step protocol for the in silico determination of the theoretical reactivity indices of 4-Aminoisoxazole using Density Functional Theory (DFT).

1. Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.

2. Molecular Structure Preparation:

-

Construct the 3D structure of 4-Aminoisoxazole using a molecular builder.

3. Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.[6][7][8][9]

-

Basis Set: 6-31G(d,p) or a larger basis set like 6-311++G(d,p) is recommended for accurate results.

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

4. Calculation of Electronic Properties for Reactivity Indices:

-

To calculate the Fukui functions, single-point energy calculations are required for the neutral (N), cationic (N-1), and anionic (N+1) forms of the molecule, using the optimized geometry of the neutral species.

-

Calculation for N: This is the output from the geometry optimization and frequency calculation.

-

Calculation for N-1 (Cation): Perform a single-point energy calculation with a charge of +1 and a multiplicity of 2.

-

Calculation for N+1 (Anion): Perform a single-point energy calculation with a charge of -1 and a multiplicity of 2.

-

5. Post-Processing and Analysis:

-

Global Reactivity Indices: Extract the HOMO and LUMO energies from the output of the neutral molecule calculation and use the formulas in the table above to calculate the global reactivity indices.

-

Local Reactivity Indices: Use the population analysis (e.g., Mulliken, Hirshfeld, or Natural Bond Orbital) from the output files of the N, N-1, and N+1 calculations to determine the electron population of each atom. The condensed Fukui functions for each atom k are then calculated as:

-

fk+ = qk(N+1) - qk(N)

-

fk- = qk(N) - qk(N-1)

-

fk0 = [qk(N+1) - qk(N-1)] / 2 where qk is the electron population of atom k.

-

Visualizing Computational Workflows and Conceptual Relationships

To better illustrate the process and the interplay between different theoretical concepts, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Fukui function - Wikipedia [en.wikipedia.org]

- 5. Comparative Study of Predicting Radical C—H Functionalization Sites in Nitrogen Heteroarenes Using a Radical General‐Purpose Reactivity Indicator and the Radical Fukui Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and First Synthesis of 4-Aminoisoxazole

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and initial synthesis of 4-aminoisoxazole, a heterocyclic compound that has become a valuable building block for researchers, scientists, and drug development professionals. The isoxazole core is a prominent feature in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities. This document details the foundational chemistry that enabled the exploration of 4-aminoisoxazole's potential, presenting key experimental protocols, quantitative data, and a visualization of the synthetic pathway.

Discovery and Context

The journey to 4-aminoisoxazole began with the exploration of the chemical reactivity of the isoxazole ring. Early investigations into the electrophilic substitution of isoxazole were pivotal. A key breakthrough was reported in 1959 by N. K. Kochetkov and S. D. Sokolov in the "Journal of General Chemistry of the USSR" (Zhurnal Obshchei Khimii).[1] Their work described the successful nitration of isoxazole, yielding 4-nitroisoxazole, the direct precursor to 4-aminoisoxazole. This discovery laid the groundwork for accessing the 4-amino derivative. The initial synthesis was likely driven by a fundamental interest in the chemistry of isoxazoles and the desire to create a new range of substituted derivatives for further study.

The First Synthesis: A Two-Step Approach

The first synthesis of 4-aminoisoxazole is a two-step process commencing with the nitration of isoxazole, followed by the reduction of the resulting 4-nitroisoxazole.

Step 1: Nitration of Isoxazole to 4-Nitroisoxazole

The seminal work by Kochetkov and Sokolov detailed the nitration of isoxazole using a mixture of fuming nitric acid and sulfuric acid.[1] This aggressive nitrating mixture is a classic method for the nitration of aromatic and heteroaromatic compounds.

Experimental Protocol:

-

Nitrating Mixture Preparation: A mixture of fuming nitric acid and concentrated sulfuric acid is carefully prepared, typically in a 1:2 to 1:4 ratio by volume, while cooling in an ice bath to manage the exothermic reaction.

-

Reaction: Isoxazole is added dropwise to the chilled nitrating mixture with vigorous stirring, maintaining a low temperature (typically 0-5 °C) to control the reaction rate and prevent side reactions.

-

Work-up: After the addition is complete, the reaction mixture is stirred for a specified period at low temperature before being poured onto crushed ice. The precipitated 4-nitroisoxazole is then collected by filtration, washed with cold water until neutral, and dried.

Step 2: Reduction of 4-Nitroisoxazole to 4-Aminoisoxazole

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: 4-Nitroisoxazole is dissolved in a suitable solvent, such as ethanol. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution. For the synthesis of the hydrochloride salt, concentrated hydrochloric acid is also added.[1]

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator apparatus under pressure (e.g., 1.0-1.5 MPa).[1] The reaction is typically heated (e.g., 40-50 °C) and monitored until the consumption of hydrogen ceases or analytical methods (like TLC or GC) indicate the complete conversion of the starting material.[1]

-

Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield 4-aminoisoxazole or its hydrochloride salt. The product can be further purified by recrystallization.

Quantitative Data

The following tables summarize the key quantitative data associated with the first synthesis of 4-aminoisoxazole.

| Step 1: Nitration of Isoxazole | Data | Reference |

| Reactants | Isoxazole, Fuming Nitric Acid, Sulfuric Acid | [1] |

| Product | 4-Nitroisoxazole | [1] |

| Typical Yield | Not explicitly stated in the initial abstract, but generally moderate to good for similar nitrations. | |

| Melting Point of 4-Nitroisoxazole | Not readily available in the reviewed abstracts. |

| Step 2: Reduction of 4-Nitroisoxazole | Data | Reference |

| Reactants | 4-Nitroisoxazole, Hydrogen (H₂), Palladium on Carbon (Pd/C), Ethanol, Hydrochloric Acid | [1] |

| Product | 4-Aminoisoxazole Hydrochloride | [1] |

| Yield | 67.8% | [1] |

| Melting Point of 4-Aminoisoxazole | 130-135 °C (decomposes) | |

| Appearance | Yellow to brown liquid (free base) / Brown solid (hydrochloride salt) | [1] |

Visualization of the Synthetic Workflow

The logical flow of the first synthesis of 4-aminoisoxazole can be visualized as a two-step process.

Caption: Synthetic workflow for the first synthesis of 4-aminoisoxazole.

Biological Significance and signaling pathways

The isoxazole ring is a key structural motif in a multitude of biologically active compounds. Derivatives of isoxazole have demonstrated a wide range of therapeutic activities, including antibacterial, anti-inflammatory, and anticancer properties. 4-Aminoisoxazole serves as a crucial intermediate in the synthesis of more complex molecules with potential pharmacological applications.